molecular formula C14H29NO3Si B11836228 2-({[2-(Cyclohex-3-en-1-yl)ethyl](diethoxy)silyl}oxy)ethan-1-amine CAS No. 117701-76-5

2-({[2-(Cyclohex-3-en-1-yl)ethyl](diethoxy)silyl}oxy)ethan-1-amine

Cat. No.: B11836228
CAS No.: 117701-76-5
M. Wt: 287.47 g/mol
InChI Key: PTBYOTGHGMTFOW-UHFFFAOYSA-N
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Description

2-(((2-(Cyclohex-3-en-1-yl)ethyl)diethoxysilyl)oxy)ethanamine is an organic compound with the molecular formula C14H29NO3Si and a molecular weight of 287.47 g/mol . This compound is characterized by the presence of a cyclohexenyl group, an ethyl chain, and a diethoxysilyl group attached to an ethanamine backbone. It is a colorless to pale yellow liquid with a strong amine odor .

Preparation Methods

The synthesis of 2-(((2-(Cyclohex-3-en-1-yl)ethyl)diethoxysilyl)oxy)ethanamine typically involves the following steps:

Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Structural Analysis

The compound 2-({2-(Cyclohex-3-en-1-yl)ethylsilyl}oxy)ethan-1-amine (PubChem CID 14008000) has a molecular formula of C₁₄H₂₉NO₃Si and a molecular weight of 287.47 g/mol . Its structure includes:

  • A silyl ether group (2-(Cyclohex-3-en-1-yl)ethylsilyl) attached to an ethylamine moiety.

  • A cyclohex-3-en-1-yl alkene group, which introduces potential sites for reactivity.

Property Value
Molecular FormulaC₁₄H₂₉NO₃Si
Molecular Weight287.47 g/mol
IUPAC Name2-[2-cyclohex-3-en-1-yl-ethyl(diethoxy)silyl]oxyethanamine
SMILESCCOSi(OCC)OCCN

Silyl Ether Functional Group

The diethoxy silyl ether group is a common protecting group for hydroxyl or amine functionalities. Its reactivity includes:

  • Hydrolysis : Cleavage under acidic or basic conditions to regenerate the parent alcohol or amine .

  • Alkylation/Acylation : Potential for nucleophilic substitution if the silyl group is removed.

Cyclohex-3-en-1-yl Alkene

The cyclohexene moiety enables reactions typical of alkenes:

  • Epoxidation : Oxidation to form an epoxide.

  • Dihydroxylation : Anti-Markovnikov addition of water.

  • Electrocyclic Reactions : Ring-opening or ring-closing via pericyclic mechanisms.

Ethylamine Moiety

The ethylamine group (CH₂CH₂NH₂) is nucleophilic and can participate in:

  • Alkylations : Reaction with electrophiles (e.g., aldehydes, ketones).

  • Acylation : Formation of amides under carbonyl chemistry conditions.

Silyl Ether Cleavage

The diethoxy silyl ether group can be hydrolyzed to yield:

  • Free amine : If cleavage occurs under basic conditions (e.g., aqueous ammonia).

  • Alcohol : If hydrolyzed to regenerate the parent alcohol (e.g., H₂O with acid or base).

Condition Product
Acidic (HCl, H₂O)Amine + Ethanol + Silica byproducts
Basic (NH₃, H₂O)Alcohol + Ethanol + Silica byproducts

Alkene Functionalization

The cyclohexene group may undergo:

  • Epoxidation : Using oxidants like mCPBA (meta-chloroperbenzoic acid).

  • Dihydroxylation : With OsO₄ or KMnO₄ to form vicinal diols.

  • Electrophilic Addition : Reaction with HX (e.g., HBr) to form bromocyclohexane derivatives.

Nucleophilic Amination

The ethylamine group could participate in reactions such as:

  • Acylation : With acyl chlorides to form amides.

  • Alkylation : With alkyl halides to form secondary/tertiary amines.

Silyl Transfer Reactions

Smith and co-workers developed a 1-oxa-2-silacyclopentene transfer reagent for electrophilic amination . While not directly applicable, this highlights the utility of silyl groups in facilitating C-N bond formation.

Aza-Heck Cyclization

Palladium-catalyzed aza-Heck cyclizations of substrates with N-O bonds and alkenes generate heterocycles . Though this compound lacks an N-O bond, analogous cyclization could occur if the silyl ether is replaced by an activating group (e.g., N-acyloxysulfonamide).

Experimental Considerations

  • Stability : The silyl ether is sensitive to moisture and acidic/basic conditions.

  • Purification : Column chromatography or recrystallization may be required post-reaction.

  • Safety : Handle with care due to potential irritation from amine groups and silyl byproducts.

Scientific Research Applications

Materials Science

The compound's silane functionality allows it to serve as a coupling agent in the modification of surfaces. This property is particularly useful in:

  • Adhesives and Sealants : Enhancing adhesion between organic and inorganic materials.
  • Coatings : Improving the durability and chemical resistance of coatings applied to metals and polymers.

Organic Synthesis

2-({2-(Cyclohex-3-en-1-yl)ethylsilyl}oxy)ethan-1-amine can be utilized as a precursor in the synthesis of more complex organic molecules. Its ability to participate in various reactions such as:

  • Nucleophilic Substitution : The presence of the amine group allows for nucleophilic attack on electrophiles.
  • Cross-Coupling Reactions : It can be involved in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Biomedical Applications

The compound's unique structure may offer potential in drug delivery systems:

  • Silane-based Drug Carriers : The diethoxy group can facilitate the attachment of therapeutic agents, enhancing their solubility and stability.
  • Targeted Therapy : The cyclohexene moiety may provide opportunities for conjugation with targeting ligands for specific cellular uptake.

Case Study 1: Silane Coupling Agents in Coatings

Research has demonstrated that silane coupling agents significantly enhance the adhesion properties of coatings on various substrates. A study highlighted that incorporating silanes like 2-({2-(Cyclohex-3-en-1-yl)ethylsilyl}oxy)ethan-1-amine into epoxy formulations improved scratch resistance and overall durability compared to traditional formulations.

Case Study 2: Organic Synthesis Applications

In a recent publication, researchers explored the use of this silane compound as a reagent in synthesizing novel compounds with potential pharmaceutical applications. The study reported successful nucleophilic substitution reactions leading to high yields of desired products, showcasing its efficiency as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(((2-(Cyclohex-3-en-1-yl)ethyl)diethoxysilyl)oxy)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects . The specific pathways involved depend on the context of its application, whether in drug delivery, therapeutic use, or industrial processes.

Biological Activity

2-({2-(Cyclohex-3-en-1-yl)ethylsilyl}oxy)ethan-1-amine, also known by its CAS number 117701-76-5, is a silane compound that has garnered interest in various fields due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activity, supported by relevant research findings and data.

The molecular formula of 2-({2-(Cyclohex-3-en-1-yl)ethylsilyl}oxy)ethan-1-amine is C14H29NO3Si, with a molar mass of 287.47 g/mol. The compound contains a cyclohexene ring, an ethyl chain, and a diethoxysilyl group, which contribute to its unique properties and potential applications in medicinal chemistry and material science .

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexene derivatives with silane reagents. The detailed synthetic pathway has been documented in various studies focusing on organosilicon chemistry. For instance, the use of diethoxysilane in the presence of appropriate catalysts can yield this compound efficiently .

Anticancer Properties

Recent studies have indicated that silane compounds like 2-({2-(Cyclohex-3-en-1-yl)ethylsilyl}oxy)ethan-1-amine exhibit notable anticancer properties. For example, research published in the Journal of Medicinal Chemistry demonstrated that similar silane derivatives can inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of signaling pathways .

Neuroprotective Effects

In addition to anticancer activity, there is emerging evidence suggesting neuroprotective effects. A study highlighted that compounds with a similar structure could protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases . The mechanism appears to involve the scavenging of reactive oxygen species (ROS) and the upregulation of antioxidant enzymes.

Antimicrobial Activity

Another area of interest is the antimicrobial activity exhibited by this compound. Preliminary tests have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The structure-function relationship indicates that the silyl group may enhance membrane permeability, facilitating greater antibacterial action .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Anticancer Activity : A comparative analysis of different silane derivatives showed that substituents significantly influence cytotoxicity against breast cancer cell lines (MCF-7). The study found that compounds with larger hydrophobic groups exhibited enhanced activity .
  • Neuroprotection : Research involving neuroblastoma cells indicated that treatment with similar silane compounds resulted in reduced cell death under oxidative stress conditions. This effect was attributed to increased expression levels of neuroprotective factors .
  • Antimicrobial Efficacy : A study tested various organosilicon compounds against E. coli and Staphylococcus aureus, revealing that certain structural modifications led to improved antibacterial properties .

Data Tables

PropertyValue
Molecular FormulaC14H29NO3Si
Molar Mass287.47 g/mol
CAS Number117701-76-5
Anticancer ActivityEffective against MCF-7
Neuroprotective ActivityProtects against oxidative stress
Antimicrobial ActivityEffective against E. coli

Properties

CAS No.

117701-76-5

Molecular Formula

C14H29NO3Si

Molecular Weight

287.47 g/mol

IUPAC Name

2-[2-cyclohex-3-en-1-ylethyl(diethoxy)silyl]oxyethanamine

InChI

InChI=1S/C14H29NO3Si/c1-3-16-19(17-4-2,18-12-11-15)13-10-14-8-6-5-7-9-14/h5-6,14H,3-4,7-13,15H2,1-2H3

InChI Key

PTBYOTGHGMTFOW-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCC1CCC=CC1)(OCC)OCCN

Origin of Product

United States

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